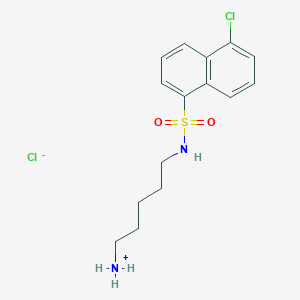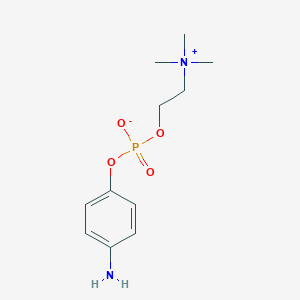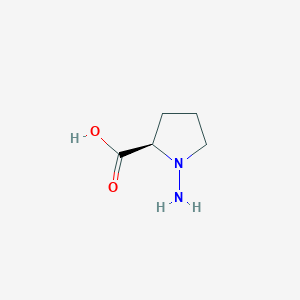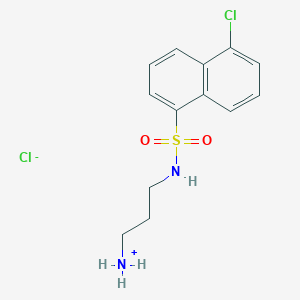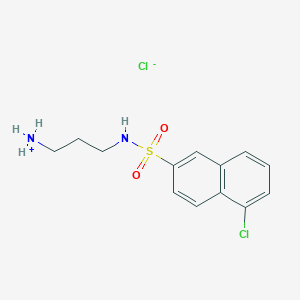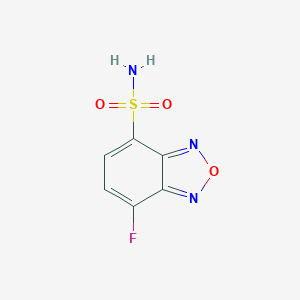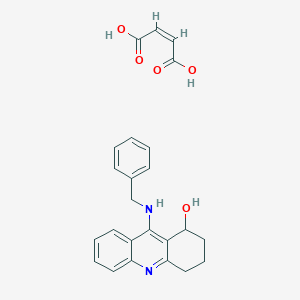
Suronacrine maleate
Overview
Description
Mechanism of Action
Suronacrine maleate, also known as HP128, is a tetrahydroacridinol derivative that has been investigated for the treatment of various memory dysfunctions characterized by decreased cholinergic function .
Target of Action
This compound primarily targets the norepinephrine transporter (NET) and cholinesterase enzyme . The norepinephrine transporter is responsible for the reuptake of norepinephrine into presynaptic terminals, terminating its action . Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
This compound inhibits both the norepinephrine uptake and cholinesterase enzyme activity . By inhibiting the norepinephrine transporter, it increases the availability of norepinephrine in the synaptic cleft. By inhibiting cholinesterase, it prevents the breakdown of acetylcholine, thereby increasing its availability .
Biochemical Pathways
This compound affects the cholinergic synapse pathway . By inhibiting the breakdown of acetylcholine and the reuptake of norepinephrine, it enhances the signaling in this pathway .
Pharmacokinetics
It is administered orally, suggesting that it is absorbed in the gastrointestinal tract .
Result of Action
This compound enhances memory in animals with combined cholinergic and adrenergic lesions . In preclinical models, it blocks responses to nerve stimulation and to carbachol, but increases responses to acetylcholine . It also has a selective blocking action on the waveform associated with K+ currents .
Biochemical Analysis
Biochemical Properties
Suronacrine maleate interacts with several enzymes and proteins. It inhibits both norepinephrine uptake and cholinesterase enzyme activity . This dual inhibition allows this compound to enhance memory in animals with combined cholinergic and adrenergic lesions .
Cellular Effects
In preclinical models, this compound has been shown to block responses to nerve stimulation and to carbachol, but it increases responses to acetylcholine . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits the activity of cholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting cholinesterase, this compound increases the availability of acetylcholine, thereby enhancing memory .
Temporal Effects in Laboratory Settings
It is known that this compound has a selective blocking action on the waveform associated with K+ currents
Dosage Effects in Animal Models
It is known that this compound enhances memory in animals with combined cholinergic and adrenergic lesions
Metabolic Pathways
This compound is involved in the cholinergic synapse pathway . It interacts with acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby influencing metabolic flux and metabolite levels .
Preparation Methods
Suronacrine maleate is synthesized through a series of chemical reactions involving the formation of supramolecular complexes with β-cyclodextrin . The synthetic route typically involves the reaction of 9-aminoacridine derivatives with benzylamine under controlled conditions to form the desired product . Industrial production methods may involve custom synthesis due to the complexity of the compound .
Chemical Reactions Analysis
Suronacrine maleate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Suronacrine maleate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Suronacrine maleate is similar to other 1,2,3,4-tetrahydroacridine derivatives such as tacrine hydrochloride and velnacrine maleate . it is unique in its ability to form stable inclusion complexes with β-cyclodextrin, which enhances its solubility and bioavailability . Other similar compounds include:
Tacrine hydrochloride: Used in the treatment of Alzheimer’s disease.
Velnacrine maleate: Another adrenergic/cholinergic agent with potential therapeutic applications.
This compound stands out due to its unique chemical structure and interaction with β-cyclodextrin .
Properties
IUPAC Name |
9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSVNSUJOFXHC-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113108-86-4 | |
| Record name | Suronacrine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113108864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SURONACRINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO3H145KZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Suronacrine maleate compare to other Alzheimer's disease therapeutics like Tacrine hydrochloride monohydrate and Velnacrine maleate?
A1: All three compounds belong to the 1,2,3,4-tetrahydro-9-aminoacridine family and share a similar core structure. The key difference lies in the substituents attached to this core, which influences their physicochemical properties and interactions with biological targets. [, , ] For example, X-ray powder diffraction analysis confirmed that single-crystal structures of Tacrine hydrochloride monohydrate, Velnacrine maleate, and this compound are representative of their respective commercial powdered samples. []
Q2: How does this compound interact with cyclodextrins, and what is the significance of this interaction?
A2: Research suggests that this compound forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin. [, ] This interaction involves the partial or complete encapsulation of the Suronacrine molecule within the hydrophobic cavity of the cyclodextrin. Such complexation can influence the drug's solubility, stability, and bioavailability, which are crucial factors for its pharmaceutical application. [, ] For instance, NMR studies revealed that while Tacrine hydrochloride and Velnacrine maleate do not demonstrate inclusion within β-cyclodextrin, this compound exhibits inclusion based on specific proton shifts. []
Q3: What insights do molecular modeling studies provide about this compound's interactions?
A3: Molecular modeling, including molecular mechanics calculations, has been employed to study the inclusion complexes of this compound with cyclodextrins. [, ] These simulations help visualize the spatial arrangement of the molecules within the complex and identify key intermolecular interactions, such as hydrogen bonding. This information is valuable for understanding the driving forces behind complex formation and predicting the stability of these complexes. [] Importantly, molecular dynamics simulations highlighted the crucial role of water molecules in accurately modeling these interactions, particularly for charged molecules like this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B43381.png)
![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)
![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)
![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)
![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)
